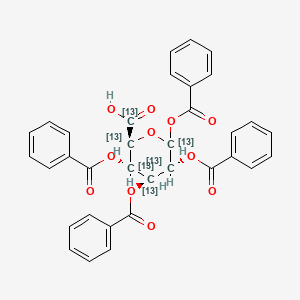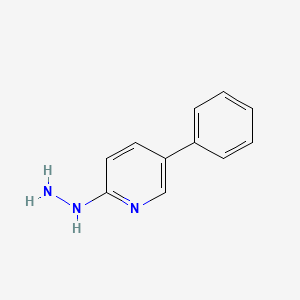
(5-Phenylpyridin-2-yl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Phenylpyridin-2-yl)hydrazine is a heterocyclic compound that features a pyridine ring substituted with a phenyl group and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenylpyridin-2-yl)hydrazine typically involves the nucleophilic substitution of halogen atoms in pyridine derivatives with hydrazine. One common method is the reaction of 5-phenyl-2-chloropyridine with hydrazine hydrate under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize by-products and improve the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (5-Phenylpyridin-2-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions to form hydrazones and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reactions with aldehydes or ketones in the presence of an acid catalyst can form hydrazones.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Hydrazones and other derivatives.
Scientific Research Applications
(5-Phenylpyridin-2-yl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a precursor for biologically active molecules, including pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in other therapeutic areas.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (5-Phenylpyridin-2-yl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or the disruption of cellular processes. The compound may also induce oxidative stress by generating reactive oxygen species, contributing to its potential anticancer activity .
Comparison with Similar Compounds
Hydrazinopyridines: These compounds share the hydrazine and pyridine moieties but may have different substitution patterns.
Phenylhydrazines: These compounds have a phenyl group attached to the hydrazine moiety but lack the pyridine ring.
Uniqueness: (5-Phenylpyridin-2-yl)hydrazine is unique due to the presence of both the phenyl and pyridine rings, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(5-phenylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C11H11N3/c12-14-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H,12H2,(H,13,14) |
InChI Key |
MNYLFZZFBHYEMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3R,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] 4-nitrobenzenesulfonate](/img/structure/B13846847.png)

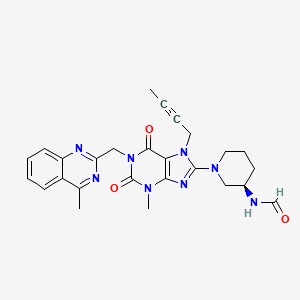
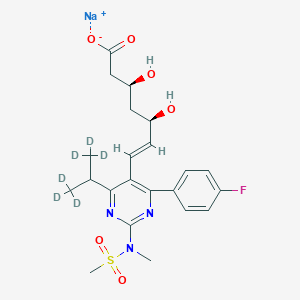
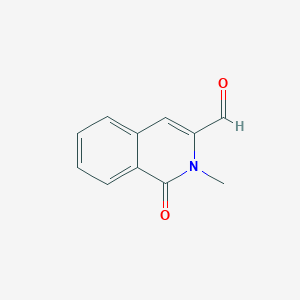
![[3,4,5-Triacetyloxy-6-[(4-nitrophenyl)methylsulfanyl]oxan-2-yl]methyl acetate](/img/structure/B13846866.png)
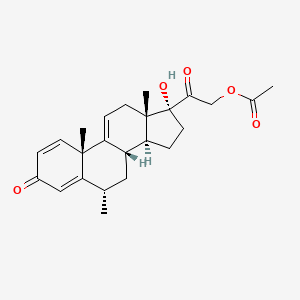
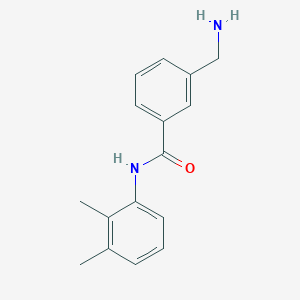
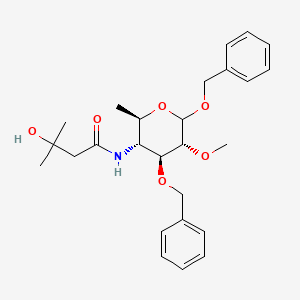
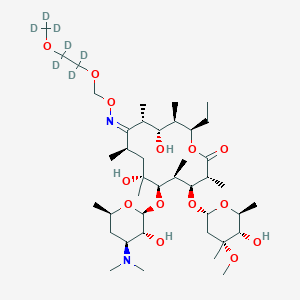
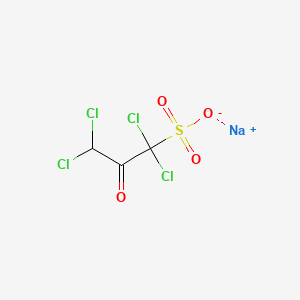
![Ethyl 3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate](/img/structure/B13846913.png)

